molecular formula C6H11IO3 B8507979 t-Butoxycarbonyloxymethyl iodide

t-Butoxycarbonyloxymethyl iodide

Cat. No.: B8507979
M. Wt: 258.05 g/mol
InChI Key: IWSMEGWDSKFNAR-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Synthesis Paradigms

Modern chemical synthesis is characterized by a drive towards efficiency, selectivity, and the development of novel reagents that can facilitate the construction of complex molecular architectures with high precision. In this context, protecting groups and specialized functionalization reagents are indispensable tools. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are temporarily installed on a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. wikipedia.org The Boc group, in particular, is an acid-labile protecting group widely used for amines. wikipedia.org

Academic Significance of the Iodomethyl Functionality in Organic Chemistry

The iodomethyl group is a highly significant functionality in organic chemistry due to the unique properties of the carbon-iodine bond. Iodine is the largest and least electronegative of the common halogens, which makes the C-I bond weaker and more polarizable than C-F, C-Cl, or C-Br bonds. This inherent reactivity makes alkyl iodides excellent substrates for a wide range of nucleophilic substitution reactions. organic-chemistry.org

The presence of the iodomethyl group in a molecule renders it susceptible to displacement by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular skeletons and the introduction of diverse functional groups. wikipedia.org The iodoform (B1672029) reaction, a classic organic reaction, highlights the utility of iodine in forming carbon-halogen bonds and its role in synthesis. numberanalytics.com Furthermore, iodine and iodide compounds are recognized as versatile building blocks and reagents in organic synthesis. mdpi.com

Overview of Research Areas in T-Butoxycarbonyloxymethyl Iodide Chemistry

Research involving this compound primarily revolves around its application as a protecting group and as a key intermediate in the synthesis of more complex molecules. Its ability to act as a precursor to the Boc-protected hydroxymethyl group makes it particularly useful in the synthesis of modified amino acids, peptides, and other biologically active compounds.

A significant area of investigation is its use in the alkylation of various nucleophiles, including carbanions, amines, and thiols. These reactions leverage the reactivity of the iodomethyl group to introduce the t-butoxycarbonyloxymethyl moiety onto a target molecule. This strategy is often employed in the synthesis of pharmaceuticals and other fine chemicals where precise control over molecular structure is paramount. The development of new synthetic methods utilizing iodine-containing reagents continues to be an active area of research, with a focus on creating milder and more selective transformations. researchgate.netorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11IO3

Molecular Weight

258.05 g/mol

IUPAC Name

tert-butyl iodomethyl carbonate

InChI

InChI=1S/C6H11IO3/c1-6(2,3)10-5(8)9-4-7/h4H2,1-3H3

InChI Key

IWSMEGWDSKFNAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCI

Origin of Product

United States

Mechanistic Investigations of Reactions Involving T Butoxycarbonyloxymethyl Iodide

Electrophilic Activation and Reactivity Profiles

The primary carbon atom in t-Butoxycarbonyloxymethyl iodide is the key electrophilic center. Its reactivity is "activated" by the electron-withdrawing nature of the adjacent iodine atom. The significant difference in electronegativity between carbon and iodine creates a polar C-I bond, imparting a partial positive charge (δ+) on the carbon atom. This makes it an attractive target for attack by electron-rich species (nucleophiles). The adjacent t-butoxycarbonyl group can also influence the electrophilicity of the carbon center through inductive effects. The compound readily reacts with a wide range of soft and hard nucleophiles, including amines, alcohols, thiols, and carbanions, to install the t-butoxycarbonyloxymethyl (Boc-oxymethyl) group, a common protecting group for various functional groups.

Exploration of Radical Processes and Single-Electron Transfer Mechanisms

While ionic pathways like SN2 are dominant, reactions involving alkyl halides can also proceed through radical mechanisms, often initiated by a single-electron transfer (SET) event. sigmaaldrich.com In a SET mechanism, a nucleophile (or a dedicated reducing agent) transfers a single electron to the substrate. youtube.com

In the case of this compound, a SET process would involve the transfer of an electron into the σ* antibonding orbital of the C-I bond. This would result in the formation of a transient radical anion, which would then fragment to produce a t-Butoxycarbonyloxymethyl radical and an iodide ion.

Proposed SET Pathway:

Electron Transfer: Nu:⁻ + R-I → [R-I]•⁻ + Nu•

Fragmentation: [R-I]•⁻ → R• + I⁻ (where R = t-Butoxycarbonyloxymethyl)

Such radical intermediates are important in certain chemical processes, and their formation can be facilitated by photoredox catalysis or strong reducing agents. sigmaaldrich.comrsc.org However, for typical nucleophilic substitution reactions of this compound, these radical pathways are not considered the primary mechanism unless specific radical-promoting conditions are employed.

Catalytic Roles of Iodide and Hypervalent Iodine Species in Transformations

The iodide ion itself can play a catalytic role in nucleophilic substitutions. Because iodide is both an excellent nucleophile and an excellent leaving group, it can facilitate the conversion of other alkyl halides (e.g., chlorides or bromides) to products in a process known as the Finkelstein reaction. reddit.comyoutube.com In this scenario, catalytic amounts of iodide can accelerate a reaction by first converting a less reactive alkyl halide into a more reactive alkyl iodide in situ, which is then consumed by the primary nucleophile. youtube.com

Hypervalent iodine compounds, which feature an iodine atom in a higher oxidation state (e.g., +3 or +5), are powerful oxidizing agents and have been developed as catalysts for a variety of organic transformations. nih.gov These reactions typically involve a stoichiometric co-oxidant that regenerates the active hypervalent iodine species in a catalytic cycle. While hypervalent iodine catalysis is a broad and established field for reactions like the oxidation of alcohols or α-functionalization of carbonyls, specific applications using this compound as a substrate in such catalytic systems are not widely documented. nih.gov In principle, transformations could be designed where a hypervalent iodine reagent interacts with the substrate or a derivative, but this remains a subject for further research.

Applications in Advanced Organic Synthesis

Strategies for Functional Group Protection and Deprotection in Complex Molecules

The synthesis of complex molecules often necessitates a carefully orchestrated sequence of reactions. To prevent unwanted side reactions, specific functional groups must be temporarily masked or "protected." The choice of a protecting group is critical and is dictated by its stability to the reaction conditions that will be employed on other parts of the a molecule, as well as the ease and selectivity of its removal once its protective role is complete. wikipedia.org

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, especially in peptide synthesis. wikipedia.orgchemistrysteps.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk The resulting carbamate (B1207046) is stable to many nucleophilic and basic conditions. organic-chemistry.org

The hypothetical reagent, t-butoxycarbonyloxymethyl iodide, would introduce a "Boc-oxymethyl" group. This group is structurally related to other acetal- and ether-based protecting groups. The introduction of such a group onto a nucleophilic functional group, such as an alcohol, thiol, or amine, would likely proceed via nucleophilic substitution, with the nucleophile displacing the iodide ion.

The stability and cleavage of a Boc-oxymethyl group would be a key consideration. Based on its structure, it would be expected to be cleaved under different conditions than the standard Boc group. The ether linkage suggests potential sensitivity to acidic conditions, leading to cleavage of the acetal-like structure. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Boc and Hypothetical Boc-oxymethyl Protecting Groups

Featuret-Butoxycarbonyl (Boc) Groupt-Butoxycarbonyloxymethyl (Boc-oxymethyl) Group (Hypothetical)
Structure of Protected Amine R-NH-C(=O)O-tBuR-NH-CH₂-O-C(=O)O-tBu
Common Reagent for Introduction Di-tert-butyl dicarbonate (Boc₂O)This compound
Typical Cleavage Conditions Strong acids (e.g., TFA, HCl) wikipedia.orgfishersci.co.ukExpected to be acid-labile (ether cleavage), potentially milder than Boc wikipedia.orgmasterorganicchemistry.com
Byproducts of Cleavage Isobutylene (B52900) and carbon dioxideFormaldehyde, carbon dioxide, and t-butanol

In the synthesis of molecules with multiple functional groups, it is often necessary to deprotect them sequentially. Orthogonal protecting group strategies employ a set of protecting groups that can be removed under distinct reaction conditions, without affecting the others. wikipedia.org For instance, a common orthogonal pair is the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

A Boc-oxymethyl group could potentially fit into an orthogonal protection scheme. Its anticipated acid lability, likely under conditions different from those required for standard Boc group cleavage, could allow for its selective removal in the presence of other acid-sensitive or base-labile protecting groups. The specific conditions for its cleavage would need to be empirically determined.

Table 2: Example of a Hypothetical Orthogonal Protection Strategy

Protecting GroupFunctional Group ProtectedTypical Cleavage Conditions
t-Butoxycarbonyl (Boc) AmineStrong Acid (e.g., TFA) wikipedia.org
Benzyl (Bn) Alcohol, AmineHydrogenolysis (H₂, Pd/C)
t-Butoxycarbonyloxymethyl (BOM) AlcoholAcid (conditions to be determined)
Silyl Ethers (e.g., TBDMS) AlcoholFluoride (B91410) ions (e.g., TBAF)

The selective introduction of a protecting group onto one of several similar functional groups is a significant challenge in organic synthesis. This can often be achieved by exploiting subtle differences in the steric and electronic environments of the functional groups.

Similarly, the selective removal of one protecting group in the presence of others is crucial. For the Boc group, a range of acidic conditions can be employed, from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids, allowing for a degree of tuning. wikipedia.org The selective removal of a hypothetical Boc-oxymethyl group would depend on its precise sensitivity to various acidic or other conditions, which would need to be established through experimental studies.

Targeted Functional Group Transformations Mediated by this compound

Beyond its potential role in protection/deprotection strategies, a reagent like this compound could theoretically be utilized in specific functional group transformations.

Carbamates are a fundamentally important functional group in pharmaceuticals and agrochemicals. organic-chemistry.orgorganic-chemistry.org The reaction of this compound with an amine would lead to a product that, upon cleavage of the Boc group, would yield an N-methylated amine. This two-step process could serve as a method for the controlled introduction of a methyl group onto a primary or secondary amine.

However, more direct methods for the synthesis of carbamates are well-established, such as the reaction of amines with chloroformates or the coupling of amines, carbon dioxide, and alkyl halides. organic-chemistry.org A one-step transformation of carbamates into amides has also been reported using acyl chlorides and sodium iodide. clockss.org

Carbon-carbon bond formation is the bedrock of organic synthesis, allowing for the construction of the carbon skeletons of complex molecules. numberanalytics.comsigmaaldrich.comorganic-chemistry.org The utility of an organoiodide compound like this compound in C-C bond formation would likely involve its participation in cross-coupling reactions.

For instance, it could potentially act as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. In such a reaction, the iodide would be replaced by a carbon-based nucleophile, forming a new C-C bond. The success of such a reaction would depend on the ability of the C-I bond to undergo oxidative addition to the metal catalyst without decomposition of the rest of the molecule.

Table 3: Potential C-C Bond Forming Reactions Involving an Organoiodide

Reaction NameCoupling PartnersCatalyst
Suzuki Coupling Organoboron compound + OrganohalidePalladium complex
Stille Coupling Organotin compound + OrganohalidePalladium complex
Negishi Coupling Organozinc compound + OrganohalidePalladium or Nickel complex
Sonogashira Coupling Terminal alkyne + OrganohalidePalladium and Copper complex

Synthetic Utility in Multi-Step Organic Syntheses

A comprehensive search of chemical literature and databases has not yielded specific examples of the application of this compound in multi-step organic syntheses. While one can theorize its potential use as a reagent for introducing a protected hydroxymethyl group, the lack of documented instances means that no data on reaction yields, substrate scope, or compatibility with other functional groups can be presented.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Detailed research findings on the regioselectivity and stereoselectivity of reactions involving this compound are not available. The principles of regioselectivity are critical in reactions where a molecule has multiple reactive sites, dictating where a chemical reaction will occur. Stereoselectivity, on the other hand, pertains to the preferential formation of one stereoisomer over another. Without experimental data for this compound, it is impossible to provide an evidence-based discussion on how its structure would influence the spatial orientation and connectivity of atoms in the products of its reactions.

In the broader context of organic synthesis, the stereochemical outcome of reactions involving similar alkyl iodides is often influenced by factors such as the nature of the nucleophile, the solvent, and the presence of chiral auxiliaries or catalysts. For instance, reactions can proceed via SN2 mechanisms, which typically result in an inversion of stereochemistry, or SN1 mechanisms, which can lead to a mixture of stereoisomers. However, without specific reactions of this compound being reported, any analysis remains hypothetical.

Advanced Analytical Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic Methodologies for Comprehensive Structural Analysis

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of t-Butoxycarbonyloxymethyl iodide, offering insights into its constituent atoms, their connectivity, and the nature of the chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide foundational information about the number and types of hydrogen and carbon atoms present.

¹H and ¹³C NMR Spectral Data:

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.5sC(CH₃)₃
¹H~5.8sO-CH₂-I
¹³C~28sC(CH₃)₃
¹³C~85sC(CH₃)₃
¹³C~150sC=O
¹³C~-10sO-CH₂-I
Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show no correlations, as there are no vicinal protons. An HSQC spectrum would correlate the proton signals to their directly attached carbon atoms, for example, linking the singlet at ~1.5 ppm to the carbon signal at ~28 ppm. The HMBC spectrum would reveal long-range couplings, such as the correlation between the protons of the tert-butyl group and the carbonyl carbon, definitively establishing the molecular framework.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR would provide valuable information about the molecular conformation and packing in the crystal lattice. This technique is particularly useful for studying polymorphism and for materials that are insoluble or unstable in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₁IO₄), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. The formation of iodide adducts is a common phenomenon in the mass spectrometry of iodine-containing compounds, which can aid in their identification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent band around 1750 cm⁻¹ would indicate the stretching vibration of the carbonyl group (C=O) in the carbonate moiety. Absorptions corresponding to C-H stretching and bending of the tert-butyl group would be observed in the regions of 2980-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively. The C-O stretching vibrations of the carbonate would appear in the 1250-1050 cm⁻¹ region. The C-I stretching vibration is expected to be found at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be valuable for identifying functional groups. The technique is particularly sensitive to non-polar bonds and can provide information about the molecular backbone.

Diffraction Techniques for Crystalline Structure Determination (e.g., X-ray Crystallography)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This data is crucial for understanding the compound's solid-state properties and reactivity. Although specific crystallographic data for this compound is not publicly available, analysis of related structures can provide insights into expected molecular geometries.

Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS can be used to determine its purity by separating it from any starting materials, byproducts, or decomposition products. The mass spectrometer provides mass information for each separated component, aiding in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for reaction mixtures in solution, LC-MS is the preferred method. It allows for the separation of components in the liquid phase followed by their detection by mass spectrometry. This technique is invaluable for real-time monitoring of reaction kinetics and for the analysis of complex reaction mixtures involving this compound.

Elemental Analysis and Quantitative Spectroscopic Methods

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and in this case, iodine) in a compound. This data is used to determine the empirical formula of the compound and serves as a fundamental check of its purity.

Quantitative Spectroscopic Methods: Once the identity and purity of this compound are established, quantitative spectroscopic methods, such as quantitative NMR (qNMR) or UV-Vis spectroscopy (if the compound possesses a suitable chromophore), can be developed. These methods allow for the precise determination of the concentration of the compound in solution, which is critical for stoichiometric control in chemical reactions.

Theoretical and Computational Studies on T Butoxycarbonyloxymethyl Iodide

Electronic Structure and Bonding Analysis

The electronic structure of t-butoxycarbonyloxymethyl iodide is fundamentally governed by the interplay of electronegative atoms and the distribution of electron density across its framework. A defining feature is the polarized carbon-iodine (C-I) bond, where the higher electronegativity of iodine relative to carbon induces a partial positive charge (δ+) on the methylene (B1212753) carbon and a partial negative charge (δ-) on the iodine atom. This polarization is a key determinant of the molecule's reactivity, rendering the methylene carbon an electrophilic center susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pairs of the oxygen atoms into the antibonding orbital of the C-I bond (n(O) -> σ*(C-I)). This delocalization can influence the C-I bond length and its susceptibility to cleavage.

Table 1: Hypothetical Mulliken Atomic Charges for this compound Based on Analogous Systems

AtomHypothetical Charge (a.u.)
Methylene Carbon (CH2I)+0.25
Iodine-0.30
Carbonyl Carbon+0.45
Carbonyl Oxygen-0.40
Ester Oxygen-0.35

Note: These values are illustrative and based on general trends observed in computational studies of similar functional groups.

Computational Modeling of Reaction Pathways and Transition States

The primary reaction pathway anticipated for this compound is nucleophilic substitution, where the iodide ion acts as a leaving group. Computational modeling, particularly through the calculation of potential energy surfaces, can elucidate the mechanism of such reactions. For a primary halide like this compound, a bimolecular nucleophilic substitution (SN2) mechanism is expected to be predominant. cmu.eduhymasynthesis.com

In a computationally modeled SN2 reaction, a nucleophile would approach the electrophilic methylene carbon from the backside relative to the C-I bond. This leads to a pentacoordinate transition state where the nucleophile and the leaving group (iodide) are transiently bonded to the central carbon atom. The geometry of this transition state, including bond lengths and angles, can be precisely calculated. The energy barrier associated with this transition state determines the reaction rate. hymasynthesis.com

Computational studies on the SN2 reactions of similar iodomethyl compounds would show a relatively low activation barrier due to the excellent leaving group ability of the iodide ion. cmu.edu The bulky t-butoxycarbonyl group, while not directly attached to the reaction center, could exert steric hindrance, potentially modulating the reaction rate compared to less hindered analogs.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)

SpeciesRelative Energy (kcal/mol)
Reactants (Boc-OCH₂I + Cl⁻)0.0
Transition State+15 to +20
Products (Boc-OCH₂Cl + I⁻)Variable (depends on solvent)

Note: These energy values are typical for SN2 reactions of primary iodides and serve as an example.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with rotations around its single bonds. The presence of the sterically demanding t-butyl group significantly influences the molecule's preferred three-dimensional structure. orgsyn.orgorganic-chemistry.org Conformational analysis using computational methods would reveal the most stable rotamers by mapping the potential energy as a function of dihedral angles.

MD studies on related alkyl carbonates have shown that the flexibility of the carbonate linkage allows for a range of conformations. ambeed.com For this compound, MD simulations would likely show that the molecule explores various folded and extended conformations, with the t-butyl group acting as a conformational anchor, influencing the orientation of the rest of the molecule.

Prediction of Reactivity and Selectivity through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of molecules like this compound. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain insights into its chemical behavior.

For this compound, the LUMO is expected to be predominantly localized on the antibonding σ* orbital of the C-I bond. A low-lying LUMO energy would indicate a high susceptibility to nucleophilic attack at the methylene carbon, which is characteristic of reactive alkyl halides. The energy of the HOMO, often associated with lone pairs on the oxygen or iodine atoms, would be relevant in reactions where the molecule itself acts as a nucleophile, although this is less common for this type of compound.

Computational methods can also be used to calculate various reactivity descriptors. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within the molecule with greater precision than simple atomic charges. By comparing the activation energies for reactions with different nucleophiles, quantum chemical calculations can predict selectivity. For example, one could computationally assess whether a "hard" or "soft" nucleophile would react more readily at the electrophilic carbon, providing valuable information for synthetic planning.

Research on Derivatives and Analogs of T Butoxycarbonyloxymethyl Iodide

Synthesis and Reactivity of Modified T-Butoxycarbonyloxymethyl Structures

Investigation of Phosphate-Containing Derivatives (e.g., bis(tert-butoxycarbonyloxymethyl)phosphate)

Similarly, dedicated studies on the synthesis and properties of phosphate-containing derivatives, such as bis(tert-butoxycarbonyloxymethyl)phosphate, are not prominently featured in scientific databases. The synthesis of such a compound would likely involve the reaction of a suitable phosphate (B84403) precursor with a t-butoxycarbonyloxymethyl halide. The properties and reactivity of the resulting phosphate derivative remain largely uncharacterized in publicly available research.

Exploration of Alternative Halide Analogs (e.g., bromide, chloride, fluoride)

While the iodide is the primary subject, information on its halide analogs is also sparse. The synthesis of t-butoxycarbonyloxymethyl chloride and bromide would theoretically follow standard organic chemistry protocols, but specific experimental details and comparative reactivity studies are not readily found.

Table 1: Hypothetical Synthesis of t-Butoxycarbonyloxymethyl Halides

Halide AnalogPotential Synthetic RouteExpected Reactivity Trend
Fluoride (B91410)Nucleophilic substitution on a suitable precursor with a fluoride source (e.g., KF).Least reactive in nucleophilic substitution.
ChlorideReaction of t-butoxycarbonyloxymethanol with a chlorinating agent (e.g., SOCl₂).More reactive than the fluoride.
BromideReaction of t-butoxycarbonyloxymethanol with a brominating agent (e.g., PBr₃).More reactive than the chloride.
IodideFinkelstein reaction (halide exchange) from the chloride or bromide.Most reactive in nucleophilic substitution.

This table is based on general chemical principles, as specific literature data is unavailable.

Structure-Reactivity Relationship Studies of Substituted Analogs

A critical aspect of developing new chemical entities is understanding their structure-reactivity relationships. For substituted analogs of t-butoxycarbonyloxymethyl iodide, such studies would involve systematically modifying the structure and evaluating the impact on reactivity. This could include altering the alkyl chain of the carbonate, introducing different substituents on the methyl group, or varying the halide. However, without foundational data on the synthesis and reactivity of the parent compound and its basic analogs, comprehensive structure-reactivity relationship studies have not been published.

Historical Perspective and Future Directions in T Butoxycarbonyloxymethyl Iodide Research

Evolution of its Role in Organic Synthesis Research

Initially recognized for its utility as a protecting group for alcohols and phenols, t-Butoxycarbonyloxymethyl iodide has seen its role in organic synthesis evolve considerably. The primary function of the t-Butoxycarbonyloxymethyl (BOM) group is to mask the reactivity of hydroxyl moieties, allowing chemists to perform reactions on other parts of a complex molecule without unintended side reactions. The BOM group is valued for its relative stability to a range of reaction conditions, yet it can be cleaved under specific, mild acidic conditions, ensuring the integrity of the target molecule.

Early applications were predominantly in the realm of natural product synthesis, where the selective protection of multiple hydroxyl groups is a frequent challenge. The ability of Boc-OM-I to introduce the BOM ether under relatively neutral conditions made it a valuable tool. Over time, its application has expanded beyond simple protection, with researchers exploring its use in more complex synthetic strategies.

A key development in its evolution was the refinement of the conditions for its introduction and removal. This has allowed for its incorporation into multi-step syntheses with greater efficiency and selectivity. The ongoing research in this area continues to broaden the scope of its utility, solidifying its position as a reliable and versatile reagent in the organic chemist's arsenal.

Emerging Applications and Contemporary Research Trends

The utility of this compound is not confined to traditional natural product synthesis. Contemporary research has seen its application expand into several cutting-edge areas of chemical science.

In the field of medicinal chemistry , Boc-OM-I plays a crucial role in the synthesis of complex drug candidates. The BOM group's stability and mild deprotection conditions are highly advantageous when dealing with sensitive and biologically active molecules. Its use facilitates the synthesis of elaborate molecular architectures that are often required for potent and selective therapeutic agents.

Recent Research Findings:

Application AreaResearch FocusSignificance
Medicinal Chemistry Synthesis of complex bioactive moleculesEnables the construction of intricate drug candidates by selectively protecting hydroxyl groups.
Materials Science Development of functionalized polymers and materialsAllows for the precise modification of material properties by incorporating protected functional groups.
Glycoscience Synthesis of complex carbohydratesFacilitates the challenging synthesis of oligosaccharides by providing a reliable protecting group for sugar hydroxyls.

In materials science , the ability to introduce a protected hydroxyl group onto a polymer backbone or a surface allows for the subsequent modification and functionalization of the material. This has implications for the development of new materials with tailored properties for applications ranging from drug delivery to advanced coatings.

Furthermore, in the specialized field of glycoscience , the synthesis of complex carbohydrates and glycoconjugates often relies on a sophisticated protecting group strategy. The BOM group, introduced by Boc-OM-I, has found a place in this intricate area of research, aiding in the construction of these biologically important molecules.

Challenges and Opportunities for Future Investigations in Synthetic Methodology

Despite its utility, the use of this compound is not without its challenges. The reagent itself can be unstable, requiring careful handling and storage. Its preparation can also be problematic, sometimes leading to impurities that can complicate subsequent reactions.

A significant challenge lies in the scalability of reactions involving Boc-OM-I. For industrial applications, where large quantities of material are required, issues of reagent stability, cost, and the management of byproducts become more pronounced.

Key Challenges and Opportunities:

ChallengeOpportunity for Future Research
Reagent InstabilityDevelopment of more stable formulations or in-situ generation methods.
Scalability IssuesDesign of more efficient and cost-effective large-scale synthetic protocols.
Formation of ByproductsOptimization of reaction conditions to minimize side reactions and improve atom economy.
Limited Substrate ScopeExploration of new catalytic systems to broaden the applicability to a wider range of functional groups.

These challenges, however, present significant opportunities for future research. The development of more stable and easily handled precursors or alternative reagents that can generate the BOM cation under mild conditions would be a major advancement. Investigating new catalytic systems for the introduction of the BOM group could lead to improved efficiency, selectivity, and a broader substrate scope.

Furthermore, there is a need for more detailed mechanistic studies to better understand the factors that influence the stability of the reagent and the course of the reaction. This knowledge will be crucial for the rational design of improved synthetic methodologies.

Potential for Green Chemistry Approaches and Sustainable Synthesis

In line with the growing emphasis on sustainable practices in the chemical industry, there is a considerable opportunity to develop greener approaches for the synthesis and application of this compound.

A primary focus of green chemistry is the reduction of waste and the use of less hazardous substances. Research into alternative, more environmentally benign solvents for BOM protection reactions is an active area of investigation. The ideal solvent would be non-toxic, renewable, and easily recyclable.

Another key aspect is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Developing catalytic methods for the introduction of the BOM group, rather than using stoichiometric amounts of reagents, would significantly improve the atom economy of the process.

Potential Green Chemistry Improvements:

Green Chemistry PrinciplePotential Improvement for Boc-OM-I Chemistry
Waste Prevention Development of catalytic methods to reduce the amount of reagents used.
Safer Solvents and Auxiliaries Exploration of water or other green solvents as reaction media.
Design for Energy Efficiency Development of reactions that can be conducted at ambient temperature and pressure.
Use of Renewable Feedstocks Investigation of bio-based starting materials for the synthesis of the reagent.

The development of a one-pot synthesis of BOM-protected compounds from readily available starting materials would also contribute to a more sustainable process by reducing the number of purification steps and minimizing solvent usage. Ultimately, the goal is to create synthetic routes that are not only efficient and reliable but also have a minimal impact on the environment. The future of this compound research will undoubtedly be shaped by these important considerations.

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